molecular formula C5H6N4 B14003788 4-Amino-5-methyl-1h-pyrazole-3-carbonitrile CAS No. 28745-14-4

4-Amino-5-methyl-1h-pyrazole-3-carbonitrile

Cat. No.: B14003788
CAS No.: 28745-14-4
M. Wt: 122.13 g/mol
InChI Key: FMPXYDMXPUDEJG-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-1h-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of 4-Amino-5-methyl-1h-pyrazole-3-carbonitrile. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported MnO2, under aqueous conditions . Another method involves the use of anomeric based oxidative aromatization over [CSPy]ZnCl3 as a catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs multi-component reactions (MCRs) due to their efficiency and high yield. These reactions are advantageous as they allow for the production of the target compound in one step without the need to separate intermediates . The use of recyclable catalysts and green solvents further enhances the sustainability of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methyl-1h-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts . The reactions are often carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-5-methyl-1h-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like p38MAPK and COX, which are involved in inflammatory pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-methyl-1h-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

28745-14-4

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

4-amino-5-methyl-1H-pyrazole-3-carbonitrile

InChI

InChI=1S/C5H6N4/c1-3-5(7)4(2-6)9-8-3/h7H2,1H3,(H,8,9)

InChI Key

FMPXYDMXPUDEJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C#N)N

Origin of Product

United States

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